N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine
Brand Name: Vulcanchem
CAS No.: 126190-18-9
VCID: VC0138191
InChI: InChI=1S/C11H12BrNO5S/c1-5(14)13-8(11(17)18)4-19-9-3-6(15)2-7(12)10(9)16/h2-3,8,15-16H,4H2,1H3,(H,13,14)(H,17,18)/t8-/m0/s1
SMILES: CC(=O)NC(CSC1=C(C(=CC(=C1)O)Br)O)C(=O)O
Molecular Formula: C11H12BrNO5S
Molecular Weight: 350.19 g/mol

N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine

CAS No.: 126190-18-9

Main Products

VCID: VC0138191

Molecular Formula: C11H12BrNO5S

Molecular Weight: 350.19 g/mol

N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine - 126190-18-9

CAS No. 126190-18-9
Product Name N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine
Molecular Formula C11H12BrNO5S
Molecular Weight 350.19 g/mol
IUPAC Name (2R)-2-acetamido-3-(3-bromo-2,5-dihydroxyphenyl)sulfanylpropanoic acid
Standard InChI InChI=1S/C11H12BrNO5S/c1-5(14)13-8(11(17)18)4-19-9-3-6(15)2-7(12)10(9)16/h2-3,8,15-16H,4H2,1H3,(H,13,14)(H,17,18)/t8-/m0/s1
Standard InChIKey NWHGRDNQEXMEMK-QMMMGPOBSA-N
Isomeric SMILES CC(=O)N[C@@H](CSC1=C(C(=CC(=C1)O)Br)O)C(=O)O
SMILES CC(=O)NC(CSC1=C(C(=CC(=C1)O)Br)O)C(=O)O
Canonical SMILES CC(=O)NC(CSC1=C(C(=CC(=C1)O)Br)O)C(=O)O
Synonyms 2-bromo-6-(N-acetylcystein-S-yl)hydroquinone
6-BACYHQ
PubChem Compound 130860
Last Modified Dec 23 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator